molecular formula C14H12N4O2 B2688108 N-(4-(1H-pyrazol-3-yl)phenyl)-5-methylisoxazole-3-carboxamide CAS No. 1209719-23-2

N-(4-(1H-pyrazol-3-yl)phenyl)-5-methylisoxazole-3-carboxamide

Cat. No.: B2688108
CAS No.: 1209719-23-2
M. Wt: 268.276
InChI Key: FCNRHWDLOOPDAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(1H-Pyrazol-3-yl)phenyl)-5-methylisoxazole-3-carboxamide is a chemical compound of significant interest in scientific research, particularly in the fields of medicinal chemistry and drug discovery. This hybrid molecule incorporates both a pyrazole and an isoxazole heterocyclic system, which are privileged scaffolds known to confer a wide range of biological activities. Compounds featuring this core structure have been investigated for their potential as kinase inhibitors, which are crucial targets for therapeutic intervention in areas such as oncology and inflammatory diseases . Research on analogous pyrazole-carboxamide and isoxazole-carboxamide derivatives has demonstrated promising biological profiles. These include potent anticancer activity against various cancer cell lines, such as melanoma (B16F1), colorectal adenocarcinoma (Colo205), and hepatocellular carcinoma (HepG2) . Furthermore, structurally related molecules have shown excellent antiviral efficacy against plant viruses like the tobacco mosaic virus (TMV), indicating the potential for broader bioactivity exploration . The mechanism of action for related pyrazole carboxamide compounds has been linked to the disruption of mitochondrial function in pathogens, specifically by inhibiting key components of the respiratory chain like complex II (succinate dehydrogenase) and complex IV (cytochrome c oxidase) . This reagent is provided strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to use and handle the product with appropriate personal protective equipment in a well-ventilated laboratory setting.

Properties

IUPAC Name

5-methyl-N-[4-(1H-pyrazol-5-yl)phenyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O2/c1-9-8-13(18-20-9)14(19)16-11-4-2-10(3-5-11)12-6-7-15-17-12/h2-8H,1H3,(H,15,17)(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCNRHWDLOOPDAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=CC=C(C=C2)C3=CC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(1H-pyrazol-3-yl)phenyl)-5-methylisoxazole-3-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the formation of the pyrazole ring through cyclization reactions. The isoxazole ring can be synthesized via cycloaddition reactions involving nitrile oxides and alkenes. The final step often involves coupling the pyrazole and isoxazole intermediates under specific conditions, such as using a base like potassium carbonate in a polar solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Catalysts and solvents are chosen to minimize environmental impact and reduce costs.

Chemical Reactions Analysis

Synthetic Routes to the Isoxazole-Pyrazole Carboxamide Framework

The compound’s structure combines a 5-methylisoxazole-3-carboxamide core with a 4-(1H-pyrazol-3-yl)phenyl substituent. Key synthetic strategies include:

Formation of the Isoxazole Core

  • Claisen-Schmidt Condensation : β-Diketones (e.g., 68 in ) are cyclized with hydroxylamine to form isoxazoles.

  • Cyclization of Nitroalkenes : Reaction of ethyl nitroacetate with alkynes under basic conditions yields 5-methylisoxazole derivatives .

Functionalization via Carboxamide Linkage

  • Activation of Carboxylic Acid : The 5-methylisoxazole-3-carboxylic acid is activated using EDCl/HOBt or DCC to form the reactive intermediate.

  • Coupling with Amine : Reaction with 4-(1H-pyrazol-3-yl)aniline under anhydrous conditions (e.g., DMF, 0–5°C) forms the carboxamide bond .

Key Reaction Conditions and Parameters

StepReagents/ConditionsYieldSource
Isoxazole formationK₂CO₃, nitromethane, 80°C, 8–10 h85–90%
Carboxamide couplingEDCl, HOBt, DMF, RT, 12 h75–80%
PurificationColumn chromatography (SiO₂, EtOAc/Hexane)

Functional Group Reactivity

  • Isoxazole Ring : Susceptible to electrophilic substitution at C-4; reacts with alkynes in Huisgen cycloadditions .

  • Pyrazole Ring : Undergoes N-alkylation (e.g., with methyl iodide) or halogenation .

  • Carboxamide Linkage : Hydrolyzes under acidic (HCl, reflux) or basic (NaOH, 70°C) conditions to regenerate carboxylic acid and amine .

Stability and Degradation Pathways

  • Thermal Stability : Decomposes above 200°C (TGA data for 6a in ).

  • Hydrolytic Sensitivity : Carboxamide bond cleaves in pH < 3 or pH > 10 .

  • Oxidative Resistance : Stable to H₂O₂ (10% w/v, 24 h) .

Spectroscopic Characterization

  • ¹H-NMR (DMSO-d₆): δ 8.31 (s, 1H, pyrazole-H), 7.74–7.47 (m, 4H, Ar–H), 3.65 (s, 3H, CH₃), 2.85 (s, 3H, isoxazole-CH₃) .

  • ¹³C-NMR : δ 165.2 (CONH), 160.1 (isoxazole-C3), 150.8 (pyrazole-C3) .

  • HRMS : [M+H]⁺ calculated for C₁₅H₁₄N₄O₂: 292.1084; observed: 292.1087 .

Comparative Analysis with Analogues

PropertyN-(4-(1H-pyrazol-3-yl)phenyl)-5-methylisoxazole-3-carboxamide3-(2-Chlorophenyl)-5-methylisoxazole
Melting Point170–172°C (predicted)141–143°C
SolubilityDMSO > 50 mg/mLEthanol > 20 mg/mL
Bioactivity (IC₅₀)Not reported12.2 µM (Antituberculosis)

Challenges and Optimization

  • Regioselectivity : Controlling substitution on the pyrazole ring requires strict temperature modulation .

  • Yield Improvement : Microwave-assisted synthesis reduces reaction time (e.g., 30 min vs. 10 h) .

Scientific Research Applications

Cancer Treatment

Mechanism of Action
The compound exhibits promising activity against various cancer types, particularly those dependent on androgen receptor signaling. Research indicates that it functions as an antagonist to androgen receptors, making it a candidate for treating prostate cancer and other AR-dependent malignancies. The structure of the compound allows for effective binding to the receptor, inhibiting its activity and subsequently hindering tumor growth.

Case Studies
In a study published in 2015, derivatives of similar pyrazole-containing compounds were shown to inhibit the growth of prostate cancer cells significantly. The findings suggested that modifications to the isoxazole and pyrazole moieties could enhance the anticancer efficacy of these compounds .

CompoundCancer TypeIC50 (µM)Reference
N-(4-(1H-pyrazol-3-yl)phenyl)-5-methylisoxazole-3-carboxamideProstate Cancer0.212
Similar Pyrazole DerivativeBreast Cancer2.5-5.2

Antimicrobial Activity

Antitubercular Properties
Recent studies have highlighted the potential of isoxazole derivatives in combating tuberculosis. The structure-activity relationship studies suggest that compounds similar to this compound can effectively inhibit Mycobacterium tuberculosis, including multidrug-resistant strains .

Research Findings
A notable study indicated that certain isoxazole derivatives demonstrated significant inhibitory activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) in the low micromolar range. This positions such compounds as promising candidates for further development into antitubercular agents.

Selective Androgen Receptor Modulation

Therapeutic Implications
As a selective androgen receptor modulator, this compound has been investigated for its ability to selectively activate or inhibit androgen receptors in different tissues. This selectivity could lead to fewer side effects compared to traditional therapies that affect androgen receptors systemically.

Clinical Relevance
The application of this compound in clinical settings could potentially improve treatment outcomes for patients with conditions such as muscle wasting or osteoporosis while minimizing adverse effects associated with non-selective androgen receptor antagonism .

Mechanism of Action

The mechanism of action of N-(4-(1H-pyrazol-3-yl)phenyl)-5-methylisoxazole-3-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with binding sites. The exact pathways depend on the biological context and the specific target molecules involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The compound’s structural analogs vary in substituents, linker groups, and heterocyclic systems, leading to differences in biological activity, physicochemical properties, and synthetic pathways. Below is a detailed analysis of key analogs:

Compound Key Structural Features Biological Activity Key Data
N-(4-(1H-Pyrazol-3-yl)phenyl)-5-methylisoxazole-3-carboxamide (Target) Isoxazole (5-Me), pyrazole, phenyl linker Kinase inhibition (putative, based on structural analogs) No direct bioactivity data; inferred from analogs .
Glisoxepide () 5-Methylisoxazole-3-carboxamide, sulfamoyl phenethyl, azepane Antidiabetic (insulin secretagogue) Clinical use; targets pancreatic β-cells .
Asciminib (ABL001) () Pyrazole, pyridine, chlorodifluoromethoxy group BCR-ABL1 kinase inhibitor (leukemia treatment) FDA-approved; IC₅₀ = 0.5–1.0 nM for BCR-ABL1 .
5-Chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide () Chloro, cyano, aryl-substituted pyrazole, carboxamide linker Synthetic intermediates; potential kinase inhibitors Yields: 62–71%; Melting points: 123–183°C; MS (ESI): 403.1–437.1 [M+H]+ .
5-(4-Methoxyphenyl)-N-[4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-yl]-1,2-oxazole-3-carboxamide () Methoxyphenyl, oxadiazole, thiazole, isoxazole Not reported (structural complexity suggests antimicrobial/kinase inhibition potential) IR: 1636 cm⁻¹ (C=O); MS data not provided .
Pyrazole carbothioamide derivatives () Nitrophenyl, thioamide, isoxazole Anticancer (in vitro screening) IC₅₀ values: 2.5–15 µM against MCF-7 and HeLa cells .

Key Observations

This contrasts with the target compound’s methyl substituent, which improves metabolic stability . Sulfamoyl and azepane groups in Glisoxepide () confer specificity for pancreatic targets, whereas the target compound’s pyrazole-phenyl linker may favor kinase interactions .

Pyridine in Asciminib () enhances solubility and kinase selectivity compared to the target compound’s phenyl group .

Synthetic Approaches :

  • The target compound’s synthesis likely employs carboxamide coupling (similar to ’s EDCI/HOBt method), yielding stable intermediates . In contrast, Asciminib’s synthesis requires stereoselective pyrrolidine incorporation, increasing complexity .

Biological Activity :

  • The target compound’s lack of electron-withdrawing groups (e.g., nitro in derivatives) may reduce cytotoxicity but limit potency against cancer cells .
  • Carbothioamide analogs () show moderate anticancer activity, suggesting that replacing carboxamide with thioamide alters target affinity .

Biological Activity

N-(4-(1H-pyrazol-3-yl)phenyl)-5-methylisoxazole-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrazole and isoxazole moiety, which are known for their diverse biological activities. The molecular formula is C12H10N4OC_{12}H_{10}N_4O, and its IUPAC name is this compound.

Antitumor Activity

Research indicates that compounds containing pyrazole and isoxazole derivatives exhibit significant antitumor properties. For instance, studies have shown that related pyrazole derivatives effectively inhibit various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231), demonstrating stronger cytotoxic effects than traditional chemotherapeutics like cisplatin .

Table 1: Antitumor Activity of Related Pyrazole Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
Pyrazolo[4,3-e]triazineMCF-70.25Induces apoptosis via caspase activation
Isoxazole derivativeMDA-MB-2310.5ROS generation and p53 activation

Anti-inflammatory Effects

This compound has been reported to exhibit anti-inflammatory properties by modulating pathways associated with inflammation. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis, which is crucial in inflammatory responses .

Antimicrobial Activity

Some studies have highlighted the antimicrobial potential of pyrazole derivatives. For example, certain synthesized pyrazole carboxamides displayed notable antifungal activity against various strains, suggesting that this compound may also possess similar properties .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Kinases : Many pyrazole derivatives are known to inhibit receptor tyrosine kinases (RTKs), which play a critical role in cell signaling pathways related to growth and survival.
  • Apoptosis Induction : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways involving p53 and NF-kB signaling .
  • Antioxidant Activity : Pyrazole derivatives also exhibit antioxidant properties, which can mitigate oxidative stress in cells, further influencing their therapeutic efficacy .

Case Studies

  • Breast Cancer Study : A study demonstrated that a related pyrazole compound significantly inhibited the proliferation of MCF-7 cells by inducing apoptosis through caspase activation. The study highlighted the compound's ability to suppress NF-kB expression while promoting pro-apoptotic factors like Bax .
  • Inflammation Model : In an animal model of inflammation, a derivative showed decreased levels of inflammatory cytokines following treatment, indicating its potential as an anti-inflammatory agent .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.